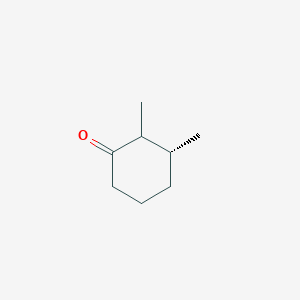
(3R)-2,3alpha-Dimethylcyclohexane-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2,3alpha-Dimethylcyclohexane-1-one is an organic compound with a cyclohexane ring structure It is characterized by the presence of two methyl groups at the 2 and 3alpha positions and a ketone functional group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,3alpha-Dimethylcyclohexane-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of a suitable precursor, such as a cyclohexene derivative, in the presence of a metal catalyst like palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2,3alpha-Dimethylcyclohexane-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(3R)-2,3alpha-Dimethylcyclohexane-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of (3R)-2,3alpha-Dimethylcyclohexane-1-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The stereochemistry of the compound plays a crucial role in determining its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-2,3alpha-Dimethylcyclohexane-1-one: A stereoisomer with different spatial arrangement of the methyl groups.
Cyclohexanone: A simpler ketone with no methyl substituents.
2-Methylcyclohexanone: A compound with a single methyl group at the 2 position.
Uniqueness
(3R)-2,3alpha-Dimethylcyclohexane-1-one is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. The presence of two methyl groups at distinct positions on the cyclohexane ring adds to its complexity and potential for diverse chemical transformations.
Propiedades
Número CAS |
234078-11-6 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(3R)-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7?/m1/s1 |
Clave InChI |
OZCVOEUWYVVVME-ULUSZKPHSA-N |
SMILES isomérico |
C[C@@H]1CCCC(=O)C1C |
SMILES canónico |
CC1CCCC(=O)C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)

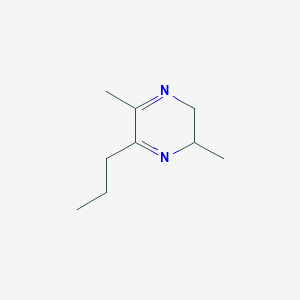
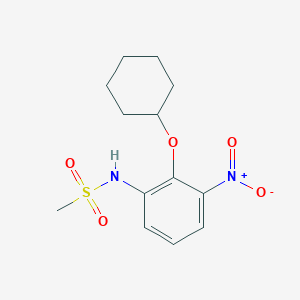
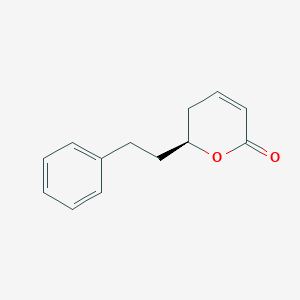
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)
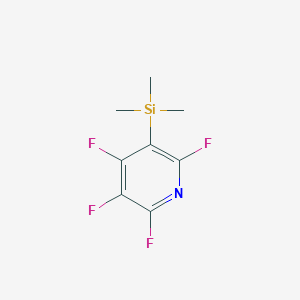
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
